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This document provides an in-depth technical overview of the structural characterization of

lactosylceramide (LacCer), a bioactive glycosphingolipid derived from bovine buttermilk. It

details the quantitative analysis, experimental methodologies for isolation and identification,

and the biological context of LacCer's role in cellular signaling pathways.

Introduction to Lactosylceramide
Lactosylceramide (LacCer), also known as CD17, is a glycosphingolipid composed of a

ceramide backbone (a fatty acid linked to a sphingoid base) and a disaccharide headgroup

(galactose-glucose).[1][2] It is an important component of the milk fat globule membrane

(MFGM) in mammalian milk.[2][3] Beyond its structural role in cell membranes, LacCer is a

pivotal precursor for the biosynthesis of more complex glycosphingolipids, including

gangliosides and sulfatides.[4][5][6] Furthermore, it functions as a critical second messenger in

various signaling pathways, particularly those related to inflammation and oxidative stress.[4][7]

Bovine buttermilk, a byproduct of butter production, is a rich source of MFGM and,

consequently, a valuable material for the isolation and study of LacCer.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10797032?utm_src=pdf-interest
https://www.mdpi.com/1420-3049/25/17/4024
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504816/
https://pubmed.ncbi.nlm.nih.gov/32899251/
https://pubmed.ncbi.nlm.nih.gov/33673027/
https://www.mdpi.com/1422-0067/22/4/1816
https://pure.johnshopkins.edu/en/publications/convergence-lactosylceramide-centric-signaling-pathways-induce-in/
https://pubmed.ncbi.nlm.nih.gov/33673027/
https://www.researchgate.net/figure/Mechanism-of-action-of-lactosylceramide-in-skin-inflammation-and-restoration-by-the-use_fig5_326691526
https://www.mdpi.com/1420-3049/25/17/4024
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10797032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Analysis of Bovine Buttermilk
Lactosylceramide
Quantitative studies have established the concentration of LacCer in bovine milk and related

products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-

MS) is a primary technique for this quantification.[2][3]

Table 1: Concentration of Lactosylceramide in Bovine Milk Products

Product Concentration Range Reference

Bovine Milk 14.3–16.2 µg/mL [2][3][8]

| MFGM Lipid 100 (Enriched Ingredient) | 1036 µg/g |[2][3][8] |

The structural diversity of LacCer arises from variations in its ceramide backbone. Analysis of

commercial standards purified from bovine buttermilk has identified numerous distinct

molecular species.[1]

Table 2: Molecular Species of Lactosylceramide in Bovine Buttermilk

Feature Description Reference

Identified Species

14 distinct LacCer
molecular species were
identified in standards
from bovine buttermilk.

[1]

| Dominant Fatty Acyls | C22:0, C23:0, and C24:0 are the most common fatty acyl moieties,

comprising approximately 77% of the total. |[1] |

The composition of the sphingoid long-chain bases (LCB) and the amide-linked fatty acids (FA)

determines the specific molecular structure of LacCer.

Table 3: Sphingoid Base and Fatty Acyl Composition of Bovine Milk Lactosylceramide
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Component Major Species
Relative
Abundance in
Bovine Milk LacCer

Reference

Sphingoid Base
d18:1
(Sphingosine)

29% [1]

| Fatty Acyl Chains | C22:0, C23:0, C24:0 | ~77% (combined) |[1] |

Experimental Protocols for Structural
Characterization
The accurate characterization of LacCer from a complex matrix like bovine buttermilk requires

a multi-step workflow involving extraction, purification, and advanced analytical techniques.
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Experimental Workflow for LacCer Characterization

Sample Preparation
(Bovine Buttermilk)

Lipid Extraction
(e.g., Folch Method)

 

Chromatographic Separation
(HILIC)

 

Mass Spectrometry Analysis
(HPLC-MS/MS)

 

Structural Elucidation
(Fragmentation Analysis)

 

Click to download full resolution via product page

Caption: General workflow for the isolation and characterization of LacCer.

Lipid Extraction
The initial step involves extracting the total lipid fraction from the buttermilk matrix. Several

established methods are employed:

Folch Method: This is a widely used liquid-liquid extraction technique.[9] A mixture of

chloroform and methanol (typically 2:1, v/v) is used to partition lipids into the organic phase,
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separating them from aqueous components. The sample is homogenized with the solvent

mixture, and after centrifugation, the lower organic layer containing the lipids is collected.[9]

Röse-Gottlieb Method: This method is common for extracting lipids from dairy products.[10] It

involves treating the sample with ammonia and ethanol, followed by extraction with diethyl

ether and petroleum ether.[10]

One-Phase Extraction: A simplified method where the sample is mixed with a

butanol/methanol/chloroform solvent system.[9] After centrifugation, the supernatant

containing the lipids can be directly analyzed.[9]

Chromatographic Separation and Purification
Following extraction, LacCer must be separated from other lipid classes.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust technique for

separating polar lipids like glycosphingolipids.[1][8] It utilizes a polar stationary phase and a

mobile phase with a high concentration of a nonpolar organic solvent. Polar analytes like

LacCer are retained on the column and can be effectively separated from less polar lipids.[1]

Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup and fractionation.

A silica gel stationary phase can retain polar lipids, which are then eluted using organic

solvents.[11]

Structural Elucidation by Mass Spectrometry
Mass spectrometry (MS) is the cornerstone for the detailed structural analysis of LacCer.

Technique: High-performance liquid chromatography is coupled to tandem mass

spectrometry (HPLC-MS/MS) with electrospray ionization (ESI).[1][12] Analysis is often

performed in data-dependent acquisition (DDA) mode to trigger fragmentation of detected

ions.[1][2][3]

Identification: LacCer species are identified based on their accurate mass-to-charge ratio

(m/z) and retention time.

Fragmentation Analysis (MS/MS and MS³): Collision-induced dissociation (CID) is used to

fragment the parent LacCer ion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdpi.com/2304-8158/12/1/163
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2022.970837/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2022.970837/full
https://www.mdpi.com/2304-8158/12/1/163
https://www.mdpi.com/2304-8158/12/1/163
https://www.mdpi.com/1420-3049/25/17/4024
https://www.researchgate.net/publication/344158601_Qualitative_and_Quantitative_Study_of_Glycosphingolipids_in_Human_Milk_and_Bovine_Milk_Using_High_Performance_Liquid_Chromatography-Data-Dependent_Acquisition-Mass_Spectrometry
https://www.mdpi.com/1420-3049/25/17/4024
https://pmc.ncbi.nlm.nih.gov/articles/PMC6164959/
https://www.mdpi.com/1420-3049/25/17/4024
https://pubs.acs.org/doi/10.1021/acs.analchem.3c00737
https://www.mdpi.com/1420-3049/25/17/4024
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504816/
https://pubmed.ncbi.nlm.nih.gov/32899251/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10797032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS² Spectrum: Fragmentation of the protonated molecule reveals characteristic losses of

the hexose units (glucose and galactose) and provides the mass of the ceramide

backbone.[1][8]

MS³ Spectrum: Further fragmentation of a daughter ion (e.g., the ceramide ion) yields

specific ions corresponding to the long-chain base and the fatty acid, allowing for their

definitive identification.[1][8][12][13]

Quantification: A neutral loss scan mode can be used to specifically quantify molecules that

lose a lactose moiety (324 Da) upon fragmentation, providing a sensitive method for LacCer

measurement.[2][3]

Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary

technique.[14]

Application: While MS excels at identifying individual molecular species, NMR provides

comprehensive structural information on the entire lipid profile in a non-destructive manner.

[14]

Methods: 1D (¹H) and 2D-NMR experiments can confirm the structure of the carbohydrate

headgroup and provide information about the fatty acid chains (e.g., degree of unsaturation).

[15] ³¹P-NMR is particularly useful for analyzing the overall phospholipid composition of the

milk extract.[14]

Biological Context: Lactosylceramide Signaling
Pathways
LacCer is not merely a structural lipid; it is a key signaling molecule that transduces external

stimuli into cellular responses. It plays a central role in pathways leading to inflammation and

oxidative stress.[4][5][6]

Lactosylceramide Synthesis
LacCer is synthesized in the Golgi apparatus by the enzyme LacCer synthase, which transfers

a galactose unit from UDP-galactose to glucosylceramide (GlcCer).[4][5][6] Various agonists
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can activate this enzyme, leading to increased LacCer production.[6][7]

Glucosylceramide (GlcCer)

Lactosylceramide
Synthase

UDP-Galactose

Lactosylceramide (LacCer)

Click to download full resolution via product page

Caption: Biosynthesis of Lactosylceramide from Glucosylceramide.

LacCer-Centric Signaling
The convergence of multiple external stimuli, such as oxidized low-density lipoprotein (ox-LDL)

or tumor necrosis factor-α (TNF-α), on LacCer synthase triggers the generation of LacCer.[6]

This newly synthesized LacCer then initiates two major downstream signaling cascades.[5][6]
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Lactosylceramide-Centric Signaling Pathways
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Caption: LacCer-mediated pathways for inflammation and oxidative stress.
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Oxidative Stress Pathway: LacCer activates NADPH oxidase, an enzyme complex that

generates reactive oxygen species (ROS) like superoxide.[4][5] This leads to a state of high

oxidative stress, which is implicated in the pathology of conditions like atherosclerosis and

diabetes.[5]

Inflammatory Pathway: LacCer also activates cytosolic phospholipase A2 (cPLA2).[4][7] This

enzyme cleaves arachidonic acid from membrane phospholipids.[4][6] Arachidonic acid is a

precursor for the synthesis of eicosanoids and prostaglandins, potent mediators that drive

inflammatory responses.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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